Molecular Weight Compliance with Fragment Rule of Three: Direct Comparison Against Ethosuximide-Class Anticonvulsant Succinimides
1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione possesses a molecular weight of 231.29 Da, placing it within the optimal 'Rule of Three' fragment space (MW ≤ 300 Da) for efficient fragment-based screening [1]. In contrast, clinically established N-arylsuccinimide anticonvulsants such as ethosuximide (MW: 141.17 Da), methosuximide (MW: 203.24 Da), and phensuximide (MW: 189.21 Da) occupy lower molecular weight space but lack the extended N-aryl substitution that provides additional hydrophobic contacts and π-stacking potential with protein targets [2]. The target compound's higher MW, driven by the 2-ethyl-6-methylphenyl substituent, offers a differentiated balance between fragment size and pharmacophoric complexity for targets requiring occupancy of deeper hydrophobic pockets [1][2].
| Evidence Dimension | Molecular Weight (Fragment Rule of Three Compliance) |
|---|---|
| Target Compound Data | 231.29 Da (MW) |
| Comparator Or Baseline | Ethosuximide: 141.17 Da; Methosuximide: 203.24 Da; Phensuximide: 189.21 Da |
| Quantified Difference | Target compound is 28-90 Da heavier than comparator anticonvulsant succinimides, remaining within Rule of Three limits while providing enhanced N-aryl substitution |
| Conditions | Calculated molecular weight (PubChem); comparator data from DrugBank |
Why This Matters
For fragment library procurement, this MW profile enables screening against targets with larger hydrophobic pockets without exceeding fragment-like property cutoffs, whereas lower-MW succinimides may fail to achieve sufficient binding enthalpy due to limited contact surface area.
- [1] PubChem. (2025). 1-(2-Ethyl-6-methylphenyl)-3-methylpyrrolidine-2,5-dione, CID 2732561. Computed molecular weight: 231.29 g/mol. National Center for Biotechnology Information. View Source
- [2] DrugBank. (2025). Ethosuximide (DB00593), Methosuximide (DB00373), Phensuximide (DB00822). Retrieved from https://go.drugbank.com/ View Source
